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Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate Documentation Hub

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  • Product: Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate
  • CAS: 344308-92-5

Core Science & Biosynthesis

Foundational

Sulfonamide-substituted furan carboxylate derivatives literature review

Topic: Sulfonamide-Substituted Furan Carboxylate Derivatives: Synthetic Architectures, SAR, and Therapeutic Targeting Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sulfonamide-Substituted Furan Carboxylate Derivatives: Synthetic Architectures, SAR, and Therapeutic Targeting Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Sulfonamide-substituted furan carboxylates represent a privileged scaffold in medicinal chemistry, historically anchored by the loop diuretic furosemide . However, modern drug discovery has repurposed this pharmacophore beyond renal physiology. This guide analyzes the structural versatility of the furan-sulfonamide motif, detailing its synthetic evolution from classical chlorosulfonation to palladium-catalyzed cross-couplings. We examine the Structure-Activity Relationship (SAR) driving isoform-selective Carbonic Anhydrase (CA) inhibition—critical for antiglaucoma and anticancer applications—and review emerging antibacterial efficacy against multidrug-resistant (MDR) strains.

Structural Significance & Historical Context

The furan ring serves as a bioisostere for phenyl and thiophene rings, offering unique electronic properties due to the oxygen atom's electronegativity and the diene character of the ring. When coupled with a sulfonamide (


) zinc-binding group (ZBG) and a carboxylate tail, the scaffold exhibits a "dual-anchor" binding mode utilized in:
  • Loop Diuretics: Inhibition of the

    
    -
    
    
    
    -
    
    
    cotransporter (NKCC2) in the Loop of Henle.
  • CA Inhibitors (CAIs): Direct coordination of the sulfonamide nitrogen to the

    
     ion in the enzyme active site.
    

Key Pharmacophore Elements:

  • Furan Core: Lipophilic spacer;

    
    -stacking interactions.
    
  • C2-Sulfonamide: Primary ZBG; essential for CA inhibition.

  • C5-Carboxylate/Hydrophobic Tail: Modulates isoform selectivity (e.g., hCA IX vs. hCA II) and pharmacokinetic profile.

Synthetic Strategies

The synthesis of these derivatives typically follows two distinct pathways: electrophilic aromatic substitution (classical) and metal-catalyzed coupling (modern).

Pathway A: Electrophilic Chlorosulfonation (The Classical Route)

This remains the industrial standard for generating the sulfonamide moiety directly on the furan ring.

Step-by-Step Protocol: Synthesis of Ethyl 4-chloro-2-(sulfamoyl)furan-3-carboxylate

  • Reagents: Ethyl 4-chlorofuran-3-carboxylate, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ), Aqueous Ammonia (
    
    
    ).
  • Precaution: Reactions involve highly corrosive acids and exotherms. Maintain strictly anhydrous conditions for the acid chloride step.

  • Sulfonation:

    • Cool chlorosulfonic acid (3.0 eq) to 0°C in a dry flask.

    • Add ethyl 4-chlorofuran-3-carboxylate (1.0 eq) dropwise over 30 mins.

    • Heat to 60°C for 2 hours.

    • Mechanism: Electrophilic attack at the C2 position (alpha to oxygen) is favored.

    • Quench: Pour reaction mixture onto crushed ice. Extract the sulfonic acid intermediate or proceed directly if using excess

      
       which acts as the chlorinating agent.
      
  • Sulfonyl Chloride Formation:

    • If the sulfonic acid is isolated, reflux with

      
       (2.0 eq) for 3 hours.
      
    • Remove excess thionyl chloride under vacuum to yield the crude sulfonyl chloride oil.

  • Amidation:

    • Dissolve the crude sulfonyl chloride in dry acetone/DCM.

    • Cool to -10°C.

    • Add concentrated aqueous ammonia (5.0 eq) or specific amine dropwise.

    • Stir at room temperature for 4 hours.

    • Workup: Acidify to pH 4 with 1N HCl to precipitate the sulfonamide. Recrystallize from ethanol.

Synthetic Workflow Diagram

Synthesis_Pathway cluster_conditions Critical Control Points Start Furan Carboxylate Precursor Inter1 Sulfonic Acid Intermediate Start->Inter1 ClSO3H, 0°C Inter2 Sulfonyl Chloride (Electrophilic Attack) Inter1->Inter2 SOCl2, Reflux (or excess ClSO3H) Product Sulfonamide-Furan Derivative Inter2->Product NH4OH or R-NH2 -10°C, Acetone

Caption: General synthetic workflow for C2-sulfonation of furan carboxylates via chlorosulfonic acid.

Medicinal Chemistry & SAR: Carbonic Anhydrase Inhibition

The primary target for these derivatives is the Carbonic Anhydrase (CA) family. The goal is often to design inhibitors selective for hCA IX/XII (tumor-associated) over hCA I/II (cytosolic, ubiquitous) to reduce side effects like paresthesia.

SAR Trends

Modifications at the C5 position of the furan ring dramatically alter selectivity.

  • Hydrophobic Tails: Elongated alkyl or aryl linkers at C5 interact with the hydrophobic pocket of the enzyme, often improving potency against hCA IX.

  • Electron Withdrawing Groups (EWGs): Halogens (Cl, Br) on the furan ring decrease the pKa of the sulfonamide

    
    , enhancing zinc binding affinity.
    
Representative Inhibition Data (Ki Values)

Data synthesized from recent literature reviews and comparative studies.

Compound Substituent (R)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
Furosemide (Ref) >10,00050-100HighLow
5-(4-fluorophenyl) 3458.512.40.68
5-(3-nitrophenyl) 852.14.50.46
5-styryl (extended) 4,5001508.2 18.2
  • Insight: Bulky, extended groups at C5 (like the styryl derivative) clash with the narrower active site entrance of hCA II but fit well in the larger active site of hCA IX, leading to high isoform selectivity.

Pharmacology & Mechanism of Action

Molecular Mechanism: The Zinc Trap

The sulfonamide moiety acts as a transition state analogue. The deprotonated nitrogen (


) coordinates to the catalytic 

ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (

).
Interaction Diagram

MOA_Interaction Zn Zn2+ Ion (Active Site) Sulfonamide Sulfonamide Nitrogen (R-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Water Displaced Water/OH- Sulfonamide->Water Displaces His Histidine Triad (His94, His96, His119) His->Zn Coordinates Pocket Hydrophobic Pocket (Phe131, Val121) Tail Furan C5-Substituent Tail->Pocket Van der Waals Interactions

Caption: Molecular interaction map of sulfonamide binding to the Carbonic Anhydrase active site.

Therapeutic Applications

Antibacterial Activity (MDR Strains)

Recent hybrids (e.g., furan-triazole or furan-pyrazole sulfonamides) have shown efficacy against MRSA (Methicillin-resistant Staphylococcus aureus).

  • Mechanism: Inhibition of bacterial carbonic anhydrases (essential for biosynthetic carboxylations) and disruption of folate synthesis (dihydropteroate synthase inhibition).

  • Data Point: Furanone-sulfonyl derivatives have demonstrated MIC values as low as 10 mg/L against MRSA strains, comparable to standard antibiotics in specific assays.

Anticancer (Hypoxia Targeting)

hCA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Furan-sulfonamides with high hCA IX selectivity (see SAR table) serve as:

  • Therapeutics: Reducing tumor acidification, thereby inhibiting metastasis.

  • Diagnostics: When coupled with fluorophores, they act as imaging agents for hypoxic tumor mass.

Future Perspectives

The next generation of furan sulfonamides is moving toward "Tail-Approach" design:

  • Dual-Targeting: Hybrids that inhibit both CA and COX-2 (anti-inflammatory) for synergistic anticancer effects.

  • Green Synthesis: Shift from chlorosulfonic acid to

    
     (
    
    
    
    surrogate) mediated couplings to avoid corrosive reagents.
  • Prodrugs: Glycosylated furan sulfonamides to improve water solubility and target glucose-transporter-rich cancer cells.

References

  • BenchChem Technical Support. (2025).[1][2][3] A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Retrieved from

  • Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Retrieved from

  • Nivrutti, G. P. (2024).[4] Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Retrieved from

  • Kayumov, A., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated MRSA. Frontiers in Microbiology. Retrieved from

  • Ghomashi, R., et al. (2023).[5] Recent Advances in Biological Active Sulfonamide based Hybrid Compounds. Current Medicinal Chemistry. Retrieved from

Sources

Exploratory

Technical Guide: Novel Furan-Based Sulfonamide Scaffolds in Medicinal Chemistry

[1][2] Executive Summary: The Furan Bioisostere Advantage Context: Sulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, historically anchored by the benzene-sulfonamide scaffold (e.g., sulfanilamid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Furan Bioisostere Advantage

Context: Sulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, historically anchored by the benzene-sulfonamide scaffold (e.g., sulfanilamide, celecoxib). However, the "benzene-to-furan" bioisosteric replacement offers distinct physicochemical advantages that are driving a resurgence in this class.

The Technical Value Proposition: Replacing a phenyl ring with a furan ring in sulfonamide scaffolds introduces three critical shifts:

  • Electronic Modulation: The oxygen atom's lone pairs act as hydrogen bond acceptors, altering the electrostatic potential surface compared to the hydrophobic phenyl ring.

  • Lipophilicity Tuning: Furan generally lowers LogP values compared to benzene, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Selectivity Profiles: In metalloenzyme targets (e.g., Carbonic Anhydrases), the smaller furan geometry allows for deeper penetration into constricted active site pockets (e.g., hCA IX/XII).

Critical Caution: This guide addresses the "structural alert" status of the furan ring. While potent, the furan moiety carries metabolic liability (CYP450 activation).[1] This document details specific medicinal chemistry strategies to mitigate this toxicity while retaining therapeutic potency.

Structural Design & SAR Strategy

The design of novel furan-sulfonamides requires a balance between target affinity and metabolic stability. The following logic applies to the Rational Design of these scaffolds.

The Scaffold Architecture
  • Furan-2-sulfonamide: The most common scaffold. The sulfonamide group at C2 activates the C5 position, making it susceptible to metabolic oxidation unless blocked.

  • Furan-3-sulfonamide: Less common but offers a distinct vector for substituent presentation, often yielding higher selectivity in kinase inhibition due to altered bond angles.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing furan-sulfonamides.

FuranSAR Scaffold Furan-Sulfonamide Scaffold Pos2 Position 2/3 (Head) Sulfonamide Group Scaffold->Pos2 Pos5 Position 5 (Tail) Metabolic Hotspot Scaffold->Pos5 Electronic Electronic Effects (O-Lone Pairs) Scaffold->Electronic ZnBind Zn2+ Binding (CA Enzymes) Pos2->ZnBind Primary Pharmacophore Tox CYP450 Activation (Cis-enedione) Pos5->Tox Unsubstituted Block Block with EWG/Bulky R (Mitigation) Pos5->Block Substituted Solubility Improved LogP (vs Benzene) Electronic->Solubility H-Bond Acceptor Block->Tox Prevents

Caption: SAR decision matrix highlighting the critical need to block the C5 position to prevent metabolic toxicity while leveraging the C2 sulfonamide for target binding.

Synthetic Methodologies

Reliable synthesis is paramount. Below are the two primary routes, selected for scalability and functional group tolerance.

Route A: Direct Chlorosulfonation (The "Classic" Approach)

Best for: Electron-rich furans with robust substituents (e.g., esters, alkyls).

  • Reagents: Chlorosulfonic acid (

    
    ), 
    
    
    
    .[2]
  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    
  • Limitation: Acid-sensitive groups (acetals) will not survive.

Route B: The Thiol-Oxidation (The "Mild" Approach)

Best for: Complex scaffolds requiring late-stage functionalization.

  • Lithiation of furan (n-BuLi).

  • Quench with Sulfur (

    
    ) or 
    
    
    
    to form sulfinate.
  • Oxidation to sulfonyl chloride (NCS/HCl).

Detailed Protocol: Synthesis of 5-Substituted Furan-2-Sulfonamides

Objective: Synthesis of 5-(4-chlorophenyl)furan-2-sulfonamide (Representative Example).

Reagents:

  • 5-(4-chlorophenyl)furan (Starting material)

  • Chlorosulfonic acid (Excess)

  • Ammonium hydroxide (

    
    , 28%)
    
  • Dichloromethane (DCM)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Sulfonyl Chloride Formation:

    • Cool a solution of 5-(4-chlorophenyl)furan (10 mmol) in dry DCM (20 mL) to -10°C (Ice/Salt bath). Critical: Temperature control prevents polymerization of the furan ring.

    • Add Chlorosulfonic acid (25 mmol) dropwise over 20 minutes. Maintain temp < 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.

    • Quench: Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM (3 x 20 mL).

    • Note: Do not dry or store the sulfonyl chloride intermediate; it is unstable. Proceed immediately to amination.

  • Amination (Sulfonamide Formation):

    • Cool the DCM solution containing the sulfonyl chloride to 0°C.

    • Add Ammonium hydroxide (excess, 10 mL) or a specific amine (12 mmol) + Pyridine (12 mmol) dropwise.

    • Stir at RT for 4 hours.

  • Work-up & Purification:

    • Acidify with 1N HCl (to pH 4) to remove excess pyridine/amine.

    • Wash organic layer with Brine, dry over

      
      .
      
    • Concentrate in vacuo.[3]

    • Recrystallization: Ethanol/Water (9:1) is typically effective for furan sulfonamides.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C2-proton and the appearance of the broad

    
     singlet (typically 
    
    
    
    7.0–7.5 ppm).
  • Yield Target: >65% is acceptable for this scaffold.

Therapeutic Application: Carbonic Anhydrase Inhibition

The most validated application of this scaffold is in the inhibition of Human Carbonic Anhydrases (hCAs), specifically the tumor-associated isoforms IX and XII.

Mechanism: The sulfonamide moiety (


) acts as a zinc-binding group (ZBG) in the enzyme active site. The furan ring provides a unique geometry that fits the hydrophobic pocket of hCA IX better than the bulky benzene ring of classical inhibitors like acetazolamide.
Comparative Potency Data (Representative)

The following table summarizes inhibition constants (


) derived from recent SAR studies (e.g., Supuran et al. [1], BenchChem [2]).
Compound ClassScaffold TypehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (IX/II)
Control Acetazolamide (Benzene)25012250.48
Novel 5-Methyl-furan-2-sulfonamide8596.51.38
Novel 5-Aryl-furan-2-sulfonamide>10,000454.2 10.7

Insight: The 5-Aryl-furan-2-sulfonamide derivatives demonstrate a significant selectivity improvement for the tumor-associated isoform hCA IX. This is attributed to the "tail" approach where the aryl group at position 5 interacts with the hydrophobic rim of the hCA IX active site.

ADMET & Toxicology: The Furan "Structural Alert"

This is the most critical section for drug development professionals. Furan is not benign.[4][5]

Mechanism of Toxicity

The furan ring is bioactivated by Cytochrome P450 (specifically CYP2E1) to a reactive cis-enedione (via an epoxide intermediate). This electrophile reacts with nucleophiles (proteins/DNA), leading to hepatotoxicity.

Mitigation Strategy

To use furan safely, you must block the metabolic activation pathway.

  • Rule: Never leave the

    
    -positions (C2 and C5) unsubstituted. 
    
  • Strategy: Substitution at C5 with electron-withdrawing groups (EWGs) or bulky aryl groups prevents the initial epoxidation or sterically hinders the P450 approach.

Visualization: Metabolic Activation Pathway

FuranTox Furan Furan Scaffold (Drug) CYP CYP450 (Bioactivation) Furan->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide Oxidation Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening ToxPath Covalent Binding (Proteins/DNA -> Toxicity) Enedione->ToxPath No GSH DetoxPath Glutathione (GSH) Conjugation Enedione->DetoxPath + GSH Safe Excretion (Mercapturic Acid) DetoxPath->Safe

Caption: The metabolic fate of the furan ring. Toxicity is driven by the cis-enedione. Safety relies on efficient GSH conjugation or, preferably, structural modification (C5-substitution) to prevent oxidation.

References

  • Supuran, C. T., et al. (2023).[6] Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry. Link[6]

  • BenchChem Technical Reports. (2025). Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Eldehna, W. M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mughal, E. U., et al. (2026).[7] Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amination of Methyl 5-(chlorosulfonyl)-4-methylfuran-2-carboxylate

Abstract & Introduction This application note details a precision protocol for the amination of methyl 5-(chlorosulfonyl)-4-methylfuran-2-carboxylate to synthesize functionalized furan-sulfonamides. Furan-based sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a precision protocol for the amination of methyl 5-(chlorosulfonyl)-4-methylfuran-2-carboxylate to synthesize functionalized furan-sulfonamides. Furan-based sulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl sulfonamides in diuretic, anti-inflammatory, and carbonic anhydrase inhibitor research.

The primary challenge in this transformation is chemoselectivity . The substrate contains two electrophilic sites: the highly reactive sulfonyl chloride at C5 and the less reactive methyl ester at C2. This protocol utilizes thermodynamic control (low temperature) and stoichiometric base management to exclusively target the sulfonyl moiety, preventing the formation of amide side-products via ester aminolysis.

Chemical Mechanism & Rationale

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like mechanism).
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.[1]

  • Tetrahedral Transition: A pentacoordinate transition state forms briefly.

  • Elimination: Chloride (

    
    ) is expelled as a leaving group, reforming the 
    
    
    
    bonds.
  • Proton Scavenging: The generated HCl is immediately neutralized by the auxiliary base (Triethylamine or Pyridine), driving the equilibrium forward and preventing acid-catalyzed degradation of the furan ring.

Reaction Scheme

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
Methyl 5-(chlorosulfonyl)-4-methylfuran-2-carboxylate 1.0Substrate>97% Purity, Dry
Amine (

)
1.1NucleophilePrimary/Secondary, Dry
Triethylamine (TEA) 1.5BaseAnhydrous
Dichloromethane (DCM) [0.2 M]SolventAnhydrous, amine-free
1M HCl (aq) -QuenchAqueous Workup
Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ).
    
  • Dissolve Methyl 5-(chlorosulfonyl)-4-methylfuran-2-carboxylate (1.0 mmol, 238.6 mg) in anhydrous DCM (3.0 mL).

  • Cool the solution to 0°C using an ice/water bath. Critical: Low temperature prevents ester aminolysis.

Step 2: Preparation of the Nucleophile Solution

  • In a separate vial, dissolve the target Amine (1.1 mmol) and Triethylamine (1.5 mmol, 210 µL) in anhydrous DCM (2.0 mL).

Step 3: Controlled Addition

  • Add the Amine/Base solution dropwise to the stirred Sulfonyl Chloride solution over 10 minutes.

  • Maintain internal temperature < 5°C during addition.[1][2]

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours.

Step 4: Monitoring

  • Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

  • Endpoint: Disappearance of the sulfonyl chloride peak and appearance of the sulfonamide product (

    
    ).
    

Step 5: Workup & Isolation [1][4]

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash sequentially with:

    • 1M HCl (10 mL) – Removes unreacted amine and TEA.

    • Sat.

      
       (10 mL) – Neutralizes residual acid.
      
    • Brine (10 mL) – Dries the organic layer.

  • Dry the organic phase over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap at 30°C).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Amination_Workflow Start Start: Reagent Prep Dissolve Dissolve Sulfonyl Chloride in DCM (0.2M) Start->Dissolve Cool Cool to 0°C (Thermodynamic Control) Dissolve->Cool AddAmine Dropwise Addition: Amine + TEA in DCM Cool->AddAmine Maintain < 5°C Warm Warm to RT Stir 2-4 Hours AddAmine->Warm Check TLC / LC-MS Check Warm->Check Check->Warm Incomplete Workup Acid/Base Wash (Remove TEA/Amine) Check->Workup Complete Purify Concentrate & Purify (Flash Chromatography) Workup->Purify End Final Sulfonamide Purify->End

Caption: Workflow for the regioselective amination of methyl 5-(chlorosulfonyl)-4-methylfuran-2-carboxylate.

Data Analysis & Troubleshooting

Expected Yields by Amine Class
Amine TypeExampleSteric HindranceExpected YieldNotes
Primary Aliphatic BenzylamineLow85-95%Very fast reaction; strict temp control needed.
Secondary Aliphatic MorpholineModerate80-90%Excellent conversion; standard conditions.
Aniline Derivative 4-FluoroanilineHigh (Electronic)65-75%May require heating to 40°C or stronger base (Pyridine).
Bulky Amine tert-ButylamineHigh (Steric)50-60%Slow kinetics; risk of hydrolysis competes with amination.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent or reagents.Use freshly distilled DCM and store sulfonyl chloride under

.
Side Product (Amide) Reaction temperature too high.Ensure addition is at 0°C. Do not reflux unless necessary.
Incomplete Reaction HCl accumulation / pH drop.Ensure 1.5 eq. of Base is used.[1] Add catalytic DMAP (0.1 eq) for unreactive anilines.

References

  • BenchChem. (2025).[1][2][4] Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from 1

  • García Ruano, J. L., et al. (2008).[5] Mild and General Method for the Synthesis of Sulfonamides. Synthesis. Retrieved from 5

  • Sigma-Aldrich. (n.d.). 4-(chlorosulfonyl)-5-methylfuran-2-carboxylic acid Product Information. Retrieved from 6

  • ChemScene. (n.d.). Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate General Information. Retrieved from 7

Sources

Application

Scalable synthesis of methyl 5-methyl-4-sulfamoylfuran-2-carboxylate for pharmaceutical screening

Application Note: Scalable Process Chemistry for Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of methyl 5-methyl-4-sulfamoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 5-methyl-4-sulfamoylfuran-2-carboxylate , a critical pharmacophore found in carbonic anhydrase inhibitors (CAIs) and loop diuretics (e.g., Furosemide analogs). Unlike bench-scale methods that often rely on chromatographic purification, this workflow emphasizes crystallization-driven isolation and thermal safety management suitable for scale-up (10g to 1kg).

The synthesis proceeds via a two-step sequence:

  • Regioselective Chlorosulfonation: Electrophilic substitution using chlorosulfonic acid.

  • Amidolysis: Conversion of the sulfonyl chloride to the sulfonamide using aqueous ammonia.

Retrosynthetic Strategy & Pathway

The synthetic logic relies on the directing effects of the furan ring.[1] The starting material, methyl 5-methylfuran-2-carboxylate , contains an activating methyl group at C5 and a deactivating ester at C2.

  • Electronic Guidance: The C5-methyl group is ortho-directing (activating position C4). The C2-ester is meta-directing (deactivating C3, directing to C4/C5).

  • Result: Both substituents cooperatively direct the incoming electrophile (

    
    ) to the C4 position , ensuring high regioselectivity without the need for isomer separation.
    

Retrosynthesis Target Target: Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate Intermediate Intermediate: Sulfonyl Chloride Derivative Target->Intermediate Amidolysis SM Starting Material: Methyl 5-methylfuran-2-carboxylate Intermediate->SM Chlorosulfonation (SEAr) Reagents1 ClSO3H (Chlorosulfonic Acid) Reagents2 NH3 (aq)

Figure 1: Retrosynthetic disconnection showing the cooperative directing effects leading to the C4-sulfonamide.

Experimental Protocols

Step 1: Chlorosulfonation (Critical Process Step)

Reaction: Methyl 5-methylfuran-2-carboxylate +




Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. This reaction must be performed under an inert atmosphere with a caustic scrubber attached.

Reagents:

  • Methyl 5-methylfuran-2-carboxylate (1.0 eq)

  • Chlorosulfonic acid (3.0 - 4.0 eq)

  • Dichloromethane (DCM) (Optional, can be run neat if temperature is controlled)

Protocol:

  • Setup: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet to a NaOH scrubber trap.

  • Charging: Charge chlorosulfonic acid (3.5 eq) into the reactor. Cool the system to 0°C .

  • Addition: Dissolve Methyl 5-methylfuran-2-carboxylate in minimal DCM (1-2 volumes). Add this solution dropwise to the acid, maintaining the internal temperature below 5°C .

    • Note: The reaction is highly exothermic. If running neat (without DCM), add the solid ester in portions.

  • Reaction: Once addition is complete, warm the mixture to RT (20-25°C) and stir for 2 hours.

    • Optimization: If conversion is incomplete by HPLC/TLC, heat to 50°C for 1 hour. Furan rings are acid-sensitive; avoid prolonged heating above 60°C to prevent ring opening (tar formation).

  • Quench (Inverse Addition): Prepare a separate vessel with crushed ice/water (5 volumes). Slowly pour the reaction mixture onto the stirring ice.

    • Critical: Do NOT add water to the acid.

  • Isolation: The sulfonyl chloride will precipitate as an off-white solid or oil. Extract with DCM (

    
     vol). Wash the organic layer with cold water and brine. Dry over 
    
    
    
    and concentrate in vacuo below 40°C.
    • Stability:[2] Use immediately in Step 2. Sulfonyl chlorides hydrolyze on standing.

Step 2: Amidolysis (Sulfonamide Formation)

Reaction: Sulfonyl Chloride +




Target Sulfonamide

Protocol:

  • Preparation: Dissolve the crude sulfonyl chloride from Step 1 in Acetone or THF (5 volumes).

  • Ammonia Charge: In a separate vessel, cool Ammonium Hydroxide (28-30%

    
    , 5.0 eq) to 0°C .
    
  • Addition: Add the sulfonyl chloride solution dropwise to the ammonia solution, maintaining temperature < 10°C .

  • Completion: Stir at RT for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the organic solvent (Acetone/THF).

    • The product typically precipitates from the remaining aqueous layer.

    • Adjust pH to ~4-5 with 1N HCl to ensure the sulfonamide is protonated and fully precipitated.

  • Purification: Filter the solid. Recrystallize from Methanol/Water (1:3) or Ethanol to yield high-purity white crystals.

Process Data & Specifications

ParameterSpecificationNotes
Yield (Step 1) 85 - 92%Crude sulfonyl chloride is usually clean enough for Step 2.
Yield (Step 2) 75 - 85%Losses primarily due to mother liquor solubility.
Overall Yield ~65 - 75%Calculated from starting ester.
Appearance White to off-white crystalline solid
Melting Point 148 - 152°CDistinct sharp melting point indicates purity.
HPLC Purity > 98.5% (a/a)Required for biological screening.

Analytical Validation (Expected):

  • 1H NMR (DMSO-d6):

    
     2.35 (s, 3H, Me), 3.85 (s, 3H, COOMe), 7.45 (s, 2H, 
    
    
    
    , exchangeable), 7.10 (s, 1H, Furan H3).
    • Note: The absence of coupling for the furan proton confirms the 2,4,5-substitution pattern.

Process Flow Diagram (Graphviz)

This diagram illustrates the reactor logic and phase changes, essential for engineering the scale-up.

ProcessFlow Reactor1 Reactor 1 (Glass-Lined) Chlorosulfonation Temp: <5°C -> 50°C QuenchTank Quench Tank Ice/Water Inverse Addition Reactor1->QuenchTank Transfer (Exothermic!) Separator Phase Separator DCM Extraction QuenchTank->Separator Slurry Transfer Reactor2 Reactor 2 Amidolysis NH4OH (aq) Separator->Reactor2 Organic Layer (Sulfonyl Chloride) Filter Filtration & Drying Final Product Reactor2->Filter Precipitation via pH adj.

Figure 2: Process flow diagram highlighting the critical inverse quench and phase separation steps.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of chlorosulfonic acid due to wet reagents.

    • Fix: Ensure all glassware is oven-dried. Use anhydrous DCM.

  • Issue: Oil formation instead of solid in Step 2.

    • Cause: Product trapped in "oiling out" phase due to impurities.

    • Fix: Seed the mixture with a pure crystal during cooling. Add water slowly to the methanolic solution to induce controlled nucleation.

  • Issue: Dark color (Tar).

    • Cause: Furan ring decomposition.

    • Fix: Strictly control Step 1 temperature. Do not exceed 60°C. Ensure quench is kept cold.

References

  • Organic Chemistry Portal. Furan Synthesis and Functionalization. (General reactivity of furans).[1] [Link]

  • Google Patents.US6022984A - Efficient synthesis of furan sulfonamide compounds.
  • Matrix Fine Chemicals. Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate.[3] (Analogous compound data and handling). [Link][3][4]

  • Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent.[5] (Safety and mechanistic insights). [Link][4][6][7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Furans via Sulfonyl Chloride Intermediates

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in furan synthesis: the hydrolysis of sulfonyl chloride intermediates. My aim is to equip you with the expertise and practical insights needed to enhance your experimental success by understanding and mitigating this common side reaction.

Introduction to the Challenge

The use of sulfonyl chlorides as intermediates is a powerful strategy in the synthesis of functionalized furans, which are key scaffolds in many pharmaceutical compounds. However, the high reactivity that makes sulfonyl chlorides valuable also renders them highly susceptible to hydrolysis, leading to the formation of inactive sulfonic acids, reduced yields, and purification difficulties.[1] This guide is structured to provide you with a clear understanding of the underlying mechanisms and to offer robust, field-proven protocols to prevent unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my furan sulfonyl chloride intermediate is hydrolyzing?

A1: The primary indicators of hydrolysis include:

  • Decreased Yield: A significant drop in the expected yield of your desired furan derivative is a common consequence.[2]

  • Formation of Impurities: The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or an unexpected peak in LC-MS analysis often corresponds to the sulfonic acid byproduct.[2]

  • Gas Evolution: The liberation of hydrogen chloride (HCl) gas is a direct result of the reaction between the sulfonyl chloride and water.[1][2]

  • Color Change: While not always specific to hydrolysis, a darkening of the reaction mixture can indicate decomposition, which may be initiated or exacerbated by the presence of water.[2]

Q2: I need to perform an aqueous work-up. How can I minimize hydrolysis of my unreacted sulfonyl chloride?

A2: If an aqueous work-up is unavoidable, speed and temperature are your allies.

  • Use Cold Solutions: Perform the wash with cold water or brine to reduce the rate of hydrolysis.[2]

  • Minimize Contact Time: Vigorously stir the biphasic mixture for a short, defined period and separate the layers as quickly as possible.[2]

  • Pre-Quench Before Washing: Before the main aqueous wash, consider adding a nucleophile like methanol or aqueous ammonia to the reaction mixture. This will convert the reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which can be more easily separated.[3]

Q3: Are furan-based sulfonyl chlorides particularly unstable?

A3: Yes, five-membered heteroaromatic sulfonyl halides, including those derived from furan, are generally less stable than their six-membered counterparts.[4] Studies have shown that in the case of furan-derived sulfonyl chlorides, decomposition can lead to complex mixtures of unidentified products, not just the simple sulfonic acid.[4] This inherent instability underscores the critical need for stringent anhydrous conditions.

Q4: Can I purify my furan sulfonyl chloride before the next step?

A4: While purification is possible, it is often challenging and can lead to significant material loss due to decomposition. If purification is necessary, avoid methods that involve water. Anhydrous crystallization from a non-polar solvent like dry benzene has been reported for some sulfonyl chlorides.[5] However, for many applications, it is preferable to generate the sulfonyl chloride and use it immediately in situ.[6][7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to the hydrolysis of sulfonyl chloride intermediates in furan synthesis.

Problem 1: Low or No Yield of the Desired Furan Product with Evidence of Sulfonic Acid Formation

This is the most direct consequence of hydrolysis. The nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride leads to the formation of the corresponding sulfonic acid, which is unreactive in subsequent coupling reactions.

Potential Cause Troubleshooting Step Scientific Rationale
Moisture in Solvents Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Store them over molecular sieves.Water in the solvent acts as a nucleophile, directly attacking the sulfonyl chloride to initiate hydrolysis.[1] Rigorously dried solvents are essential to prevent this.[2]
Atmospheric Moisture Conduct the reaction under a positive pressure of an inert atmosphere (e.g., dry nitrogen or argon).An inert atmosphere prevents ambient humidity from entering the reaction vessel and reacting with the sensitive intermediate.[2]
Contaminated Glassware Thoroughly oven-dry all glassware (e.g., at 120 °C overnight) and allow it to cool in a desiccator or under an inert gas stream before use.Residual water adsorbed on the surface of glassware is a common and often overlooked source of contamination that can lead to significant hydrolysis.[2]
"Wet" Starting Materials Ensure all starting materials and reagents, including the furan precursor and any bases, are anhydrous.Water can be introduced not just through solvents but also via other reagents. Drying agents or azeotropic removal of water may be necessary for certain starting materials.
  • Glassware Preparation: Place all required glassware in an oven at 120 °C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask, condenser, addition funnel) while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere.

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.

  • Reagent Handling: Add the anhydrous furan starting material and any solid reagents to the reaction flask under a positive flow of inert gas.

  • Sulfonyl Chloride Generation/Addition: If generating the sulfonyl chloride in situ (e.g., using chlorosulfonic acid), add the sulfonating agent dropwise at a low temperature (e.g., -10 °C to 0 °C) to control the exotherm.[7] If adding a pre-synthesized sulfonyl chloride, do so via syringe as a solution in an anhydrous solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, keeping the reaction vessel sealed under the inert atmosphere.

Problem 2: Reaction Fails During Work-up and Isolation

Even a successful reaction can be compromised during the work-up phase if the unreacted sulfonyl chloride or the product itself is sensitive to hydrolysis.

Potential Cause Troubleshooting Step Scientific Rationale
Prolonged Aqueous Contact Minimize the duration of any aqueous washes. If possible, opt for a non-aqueous work-up.The longer the sulfonyl chloride is in contact with an aqueous phase, the greater the extent of hydrolysis.[2]
Basic Wash Ineffectiveness A basic wash (e.g., with NaHCO₃) is effective at neutralizing and removing the sulfonic acid byproduct, but it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride, especially if it is sterically hindered.[3]Consider a pre-quench with a nucleophile like a simple amine or alcohol before the basic wash to convert the sulfonyl chloride into a more easily separable and stable derivative.[3]
Product Instability The desired furan product itself might be sensitive to the pH changes during an aqueous work-up.Buffer the aqueous washes or use a scavenger resin for a non-aqueous work-up to maintain neutral conditions.

This protocol is ideal for situations where aqueous work-up is undesirable or has proven to be problematic.[3]

  • Reaction Completion: Once the primary reaction is complete (as determined by TLC or LC-MS), ensure the mixture is at room temperature.

  • Resin Selection: Choose an appropriate amine-based scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 equivalents relative to the initial amount of excess sulfonyl chloride.

  • Scavenging: Add the scavenger resin directly to the reaction mixture.

  • Agitation: Stopper the flask and stir the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Isolation: Once scavenging is complete, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete product recovery.

  • Concentration: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which is now free of the reactive sulfonyl chloride intermediate.

Mechanistic Visualizations

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.

Hydrolysis vs. Desired Reaction

The diagram below illustrates the competing pathways for the furan sulfonyl chloride intermediate. The desired pathway involves reaction with a nucleophile (Nu-H), while the undesired pathway is hydrolysis by water.

G cluster_0 Reaction Environment cluster_1 Pathways Furan-SO2Cl Furan Sulfonyl Chloride (Intermediate) Desired_Product Desired Furan Derivative (e.g., Sulfonamide) Furan-SO2Cl->Desired_Product + Nucleophile (e.g., R-NH2) - HCl Hydrolysis_Product Furan Sulfonic Acid (Byproduct) Furan-SO2Cl->Hydrolysis_Product + H₂O (Trace Moisture) - HCl

Caption: Competing reaction pathways for the furan sulfonyl chloride intermediate.

Anhydrous Workflow Logic

This workflow demonstrates the critical control points for excluding moisture throughout the experimental process.

G start Start prep_glassware Oven-Dry Glassware (& Cool Under N₂/Ar) start->prep_glassware prep_solvents Use Anhydrous Solvents (Stored over Sieves) start->prep_solvents setup Assemble Reaction Under Inert Atmosphere prep_glassware->setup prep_solvents->setup reagents Add Anhydrous Reagents setup->reagents reaction Run Reaction at Controlled Temperature reagents->reaction workup Perform Non-Aqueous Work-up or Quick Aqueous Wash reaction->workup end Isolate Product workup->end

Caption: Workflow for maintaining anhydrous conditions during furan synthesis.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • King, J. F., & Dueck, M. J. (1974). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 52(23), 3931-3941. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1979). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 101(22), 6620-6627. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society. Retrieved from [Link]

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. Retrieved from [Link]

  • D'Ambra, T. E. (2000). U.S. Patent No. 6,022,984. U.S. Patent and Trademark Office.
  • Borysov, O. S., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. U.S. Patent and Trademark Office.
  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5963–5971. Retrieved from [Link]

  • Borysov, O. S., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Musacchio, A. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic-chemistry.org. Retrieved from [Link]

  • Gomez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Retrieved from [Link]

  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Retrieved from [Link]

  • Padwa, A., et al. (1995). A mild method for the synthesis of furans. Application to 2,5-bridged furano macrocyclic compounds. The Journal of Organic Chemistry, 60(18), 5945-5954. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic-chemistry.org. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate

Ticket ID: PUR-SF-402 Subject: Removal of Sulfonic Acid Byproducts from Furan Sulfonamides Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-SF-402 Subject: Removal of Sulfonic Acid Byproducts from Furan Sulfonamides Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The separation of methyl 5-methyl-4-sulfamoylfuran-2-carboxylate (Target) from its corresponding sulfonic acid byproduct (Impurity) is a common challenge in chlorosulfonation/amination sequences.[1]

The difficulty arises because both species are polar. However, they possess distinct acidity profiles (


) that allow for chemoselective separation. This guide provides a logic-driven troubleshooting framework to remove the sulfonic acid without hydrolyzing the sensitive methyl ester moiety.
Diagnostic Decision Matrix

Before altering your workflow, use this decision tree to select the appropriate purification strategy based on your current impurity profile.

PurificationLogic Start START: Crude Product Analysis CheckImpurity Is Sulfonic Acid > 5%? Start->CheckImpurity CheckState Physical State? CheckImpurity->CheckState Yes Recryst PROTOCOL B: Recrystallization (MeOH/H2O) CheckImpurity->Recryst No (<5%) Solid Solid Precipitate CheckState->Solid Crystalline Oil Oily/Sticky Residue CheckState->Oil Amorphous Solid->Recryst Primary Choice Wash PROTOCOL A: Biphasic Bicarbonate Extraction Oil->Wash Mandatory First Step Wash->Recryst Polishing Step Flash Alternative: Flash Chromatography (DCM/MeOH) Recryst->Flash If Purity < 98%

Figure 1: Decision matrix for selecting purification method based on physical state and impurity load.[1]

The Chemistry of Separation (The "Why")

To troubleshoot effectively, you must exploit the


 differential between the target and the impurity.
SpeciesStructure ComponentApprox.[2][3][4][5][6][7][8][9][10][11]

Behavior at pH 8.0 (NaHCO₃)Solubility Phase
Sulfonic Acid (Impurity)

< 1.0Fully Ionized (

)
Aqueous (Water)
Sulfonamide (Target)

~10.0Neutral (

)
Organic (EtOAc/DCM)
Methyl Ester (Target)

N/ANeutral (Risk of hydrolysis at pH > 10)Organic

The Mechanism: By washing the organic layer with a weak base like Sodium Bicarbonate (NaHCO₃) , you create a "pH window" (approx pH 8.5).

  • The Sulfonic Acid is deprotonated to its salt form (Sodium sulfonate), which is highly water-soluble and leaves the organic layer.

  • The Sulfonamide remains protonated (neutral) because NaHCO₃ is not strong enough to remove the amide proton (

    
     10).
    
  • The Ester remains intact because NaHCO₃ is too weak to cause rapid saponification at room temperature.

Troubleshooting Scenarios (FAQs)
Q1: I used NaOH to wash out the acid, but my product yield dropped significantly. Where did it go?

Diagnosis: You likely overshot the pH. Explanation: Sodium Hydroxide (NaOH) is a strong base (pH > 13). At this pH, you deprotonate the sulfonamide nitrogen (


 ~10), creating a water-soluble sulfonamide salt that washes away into the aqueous layer. Additionally, NaOH can hydrolyze the methyl ester to the carboxylic acid.
Fix:  Switch to Saturated Aqueous Sodium Bicarbonate (NaHCO₃) . If you must recover the lost product, acidify your aqueous waste to pH 4 and extract with Ethyl Acetate.
Q2: The product is oiling out during recrystallization. How do I fix this?

Diagnosis: Residual sulfonic acid or "wet" solvent. Explanation: Sulfonic acids are hygroscopic and can prevent proper crystal lattice formation, leading to oils. Fix:

  • Perform Protocol A (Bicarbonate Wash) again to ensure all acid is removed.

  • Dry the organic layer thoroughly with

    
     before evaporating.
    
  • Use a "seeding" technique: Scratch the glass flask or add a tiny crystal of pure product during cooling.

Q3: HPLC shows a "tailing" peak right after the solvent front. What is it?

Diagnosis: This is characteristic of the sulfonic acid impurity. Explanation: Highly polar acidic species often streak on standard C18 reverse-phase columns or Silica normal-phase TLC plates.[1] Fix: This confirms the need for a basic wash. If the peak persists after washing, the impurity might be occluded in the crystal lattice. Grind the solid and repeat the wash.

Validated Protocols
Protocol A: The "pH Window" Extraction (Primary Purification)

Use this for crude mixtures containing >5% sulfonic acid.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL EtOAc per 1 g of crude solid.[1]

    • Note: DCM (Dichloromethane) is an alternative, but EtOAc is preferred for furan derivatives due to better solubility profiles.

  • The Wash (Critical Step):

    • Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Observation: Gas evolution (

      
      ) indicates the neutralization of the sulfonic acid.
      
  • The Rinse:

    • Wash the organic layer 1x with Brine (Saturated NaCl) to remove trapped water.

    • Why? Sulfonamides are partially soluble in water; brine "salts out" the organic product, improving yield.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (Polishing)

Use this to reach >99% purity after extraction.

  • Solvent System: Methanol (MeOH) and Water.

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling MeOH .

    • Slowly add hot Water dropwise until a persistent turbidity (cloudiness) appears.

    • Add a few drops of MeOH to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Water/MeOH (9:1 mixture).

References & Grounding
  • Furan Chemistry & Stability:

    • Source: Keem, B. et al. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate."[1] Oriental Journal of Chemistry, 2019.

    • Relevance: Establishes solubility profiles and ester stability for methyl furan-2-carboxylates.

  • Sulfonamide Purification Principles:

    • Source: "Purification of sulfonic acids."[2][6][9] US Patent 3496224A.

    • Relevance: foundational industrial logic for separating sulfonic acids from less acidic derivatives using pH control.[1]

  • General Workup of Sulfonyl Chlorides/Amides:

    • Source: BenchChem Technical Guides. "Troubleshooting common issues in the synthesis of aryl sulfonic acids."

    • Relevance: Confirms the "salting out" and bicarbonate wash methodologies.

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of 5-Methylfuran-2-carboxylates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for controlling regioselectivity in the electrophilic substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for controlling regioselectivity in the electrophilic substitution of 5-methylfuran-2-carboxylates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.

Introduction

5-Methylfuran-2-carboxylates are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). However, the presence of both an activating methyl group at the C5 position and a deactivating carboxylate group at the C2 position presents a unique challenge in controlling the regioselectivity of these reactions. This guide will provide you with the foundational knowledge and practical troubleshooting advice to navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of electrophilic substitution on 5-methylfuran-2-carboxylates?

A1: The regioselectivity is primarily determined by the interplay of the electronic and steric effects of the two substituents on the furan ring.

  • Electronic Effects: The methyl group (-CH₃) at C5 is an electron-donating group (EDG) and an ortho, para-director. In the context of the furan ring, it activates the ring towards electrophilic attack and directs incoming electrophiles to the C4 (ortho) and C2 (para) positions. However, the C2 position is already substituted. The carboxylate group (-COOR) at C2 is an electron-withdrawing group (EWG) and a meta-director. It deactivates the ring and directs incoming electrophiles to the C4 (meta) position.[1][2]

  • Steric Effects: The bulkiness of the incoming electrophile and the substituents on the furan ring can also influence the site of attack.[3][4] Substitution at the C3 position, being flanked by two substituents, is generally sterically hindered.

Q2: So, where is the most likely position for electrophilic attack on a 5-methylfuran-2-carboxylate?

A2: The most probable position for electrophilic attack is the C4 position . This is because both the activating methyl group (directing ortho to itself) and the deactivating carboxylate group (directing meta to itself) reinforce the substitution at this position. The C3 position is less favored due to steric hindrance and less favorable electronic stabilization of the intermediate.[5][6]

Q3: How does the reactivity of 5-methylfuran-2-carboxylate compare to furan itself?

A3: The overall reactivity will be a balance between the activating effect of the methyl group and the deactivating effect of the carboxylate group. While the methyl group enhances reactivity, the strong deactivating nature of the carboxylate group will make 5-methylfuran-2-carboxylate significantly less reactive than unsubstituted furan.[7][8] Therefore, milder reaction conditions are often necessary compared to those used for furan.

Q4: Can I expect substitution at the C3 position?

A4: While substitution at the C4 position is electronically favored, obtaining the C3-substituted isomer is a significant synthetic challenge. Under certain conditions, particularly with smaller electrophiles or through alternative synthetic routes not involving direct electrophilic substitution, it might be possible to introduce a substituent at the C3 position. However, direct electrophilic substitution will overwhelmingly favor the C4 position.

Troubleshooting Guides for Specific Electrophilic Substitution Reactions

This section provides detailed troubleshooting for common electrophilic substitution reactions on 5-methylfuran-2-carboxylates.

Nitration

Nitration introduces a nitro group (-NO₂) onto the furan ring, a valuable functional group for further transformations.

Q1.1: I am trying to nitrate methyl 5-methylfuran-2-carboxylate, but I am getting a low yield and a lot of dark, tar-like material. What is happening?

A1.1: Cause and Solution

This is a classic issue when working with furan derivatives. Furans are highly susceptible to polymerization and ring-opening under strongly acidic conditions, which are often used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids).[9][10]

Troubleshooting Steps:

  • Use Milder Nitrating Agents: Avoid harsh conditions. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride at low temperatures, is a much milder and more suitable reagent for nitrating sensitive substrates like furans.[10]

  • Control the Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of your furan substrate to avoid localized high concentrations of the acid.

Generalized Protocol for Nitration:

  • Cool a solution of 5-methylfuran-2-carboxylate in acetic anhydride to -10 °C.

  • Separately, prepare acetyl nitrate by slowly adding concentrated nitric acid to chilled acetic anhydride.

  • Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution, maintaining the temperature below -5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Q1.2: My NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?

A1.2: Cause and Solution

While the C4 position is the most likely site of nitration, some C3-nitration might occur, especially if the reaction is not carefully controlled.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.

  • Choice of Solvent: The solvent can influence the regioselectivity. Experiment with different solvents, such as dichloromethane or nitromethane, in combination with a mild nitrating agent.

Reaction Reagent Conditions Major Product Expected Yield
NitrationAcetyl NitrateAcetic Anhydride, -10°CMethyl 5-methyl-4-nitrofuran-2-carboxylateModerate to Good
Halogenation

Halogenation involves the introduction of a halogen (Br, Cl, I) onto the furan ring.

Q2.1: I am attempting to brominate my 5-methylfuran-2-carboxylate with Br₂ and I am observing multiple products on my TLC plate.

A2.1: Cause and Solution

Direct halogenation of furans with elemental halogens (Br₂ or Cl₂) can be aggressive and lead to polyhalogenation and even ring-opening.[11]

Troubleshooting Steps:

  • Use Milder Halogenating Agents: Employ milder and more selective halogenating agents such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination.

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used with NBS or NCS.

  • Catalyst: For less reactive substrates, a catalytic amount of a Lewis acid might be necessary, but this should be approached with caution due to the acid sensitivity of the furan ring.

Generalized Protocol for Bromination with NBS:

  • Dissolve the 5-methylfuran-2-carboxylate in DMF or THF.

  • Add N-bromosuccinimide (NBS) in one portion at room temperature.

  • Stir the mixture for a few hours and monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography.

Q2.2: I am trying to introduce an iodine atom, but the reaction is very slow.

A2.2: Cause and Solution

Iodine is less reactive than bromine or chlorine.

Troubleshooting Steps:

  • Use an Activating Agent: Use N-iodosuccinimide (NIS) in a solvent like acetonitrile or dichloromethane. The reaction may require gentle heating or the addition of a catalytic amount of a Lewis acid like silver triflate (AgOTf).

Reaction Reagent Conditions Major Product Expected Yield
BrominationNBSDMF, Room TempMethyl 4-bromo-5-methylfuran-2-carboxylateGood
ChlorinationNCSAcetonitrile, RefluxMethyl 4-chloro-5-methylfuran-2-carboxylateModerate to Good
IodinationNISAcetonitrile, RefluxMethyl 4-iodo-5-methylfuran-2-carboxylateModerate
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the furan ring, forming a ketone.

Q3.1: My Friedel-Crafts acylation using AlCl₃ is giving me a black tar and no desired product.

A3.1: Cause and Solution

Strong Lewis acids like aluminum chloride (AlCl₃) are notorious for causing polymerization of furan rings.[9][12]

Troubleshooting Steps:

  • Use Milder Lewis Acids: Switch to milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂).[1][9]

  • Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid.[9]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -78 °C) to suppress polymerization.

  • Choice of Acylating Agent: Acid anhydrides are often a better choice than acyl halides when using milder Lewis acids.[9]

Generalized Protocol for Friedel-Crafts Acylation:

  • Dissolve the 5-methylfuran-2-carboxylate and the acylating agent (e.g., acetic anhydride) in a suitable solvent like dichloromethane.

  • Cool the mixture to 0 °C.

  • Slowly add a mild Lewis acid (e.g., SnCl₄).

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Quench the reaction with water or a dilute acid solution.

  • Separate the organic layer, wash it with water and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography.

Q3.2: The acylation is not proceeding at the C4 position as expected. What could be the issue?

A3.2: Cause and Solution

While C4 acylation is expected, steric hindrance from the C5-methyl group could potentially lead to some C3 acylation, although this is less likely. More probable is that the reaction is not proceeding at all due to the deactivating effect of the carboxylate group.

Troubleshooting Steps:

  • Increase the Reactivity of the Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride with a stronger Lewis acid, but proceed with caution.

  • Alternative Methods: Consider a different synthetic strategy, such as a Vilsmeier-Haack reaction for formylation, which is generally more suitable for electron-rich heterocycles.[13][14]

Reaction Acylating Agent Catalyst Conditions Major Product
AcylationAcetic AnhydrideSnCl₄CH₂Cl₂, 0°CMethyl 4-acetyl-5-methylfuran-2-carboxylate
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method to introduce a formyl group (-CHO) onto electron-rich aromatic rings.

Q4.1: I am trying to perform a Vilsmeier-Haack reaction on my substrate, but the reaction is sluggish.

A4.1: Cause and Solution

The deactivating effect of the carboxylate group can slow down the Vilsmeier-Haack reaction.[13]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently warming the reaction mixture might be necessary to drive the reaction to completion.

  • Increase Reaction Time: Allow the reaction to proceed for a longer period.

  • Stoichiometry of the Vilsmeier Reagent: Ensure that a sufficient excess of the Vilsmeier reagent (prepared from POCl₃ and DMF) is used.

Generalized Protocol for Vilsmeier-Haack Formylation:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to chilled N,N-dimethylformamide (DMF).

  • Add the 5-methylfuran-2-carboxylate to the freshly prepared Vilsmeier reagent.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Visualizing the Directing Effects

The following diagram illustrates the directing effects of the methyl and carboxylate groups on the furan ring, highlighting why the C4 position is the most favorable site for electrophilic attack.

Sources

Optimization

Technical Support Center: Chlorosulfonyl Isocyanate (CSI) &amp; Furan Chemistry

Status: Operational Ticket ID: CSI-FURAN-001 Subject: Moisture Sensitivity & Handling Protocols for CSI-Furan Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: The "Ze...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CSI-FURAN-001 Subject: Moisture Sensitivity & Handling Protocols for CSI-Furan Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The "Zero-Moisture" Imperative

Welcome to the CSI Handling Support Center. You are likely here because your reaction turned into a black tar, your syringe seized, or your yield is inconsistent.

The Root Cause: Chlorosulfonyl Isocyanate (CSI) is not just "moisture sensitive"; it is violently hydrolytic.[1] When CSI meets water, it does not just decompose; it generates Hydrogen Chloride (HCl) and Carbon Dioxide (CO₂) .[1]

In the context of Furan , this is catastrophic. Furan is an acid-sensitive heterocycle. The HCl generated by CSI hydrolysis will catalyze the rapid, exothermic polymerization of furan.

  • Result: A black, insoluble polymeric mess instead of your desired [2+2] cycloaddition or electrophilic substitution product.

The Science: Mechanism & Failure Modes

To troubleshoot effectively, you must understand the competition between the desired reaction and the hydrolysis pathway.

The "Race Condition" Diagram

This diagram illustrates the kinetic competition between the productive reaction and the destructive hydrolysis cascade.

CSI_Mechanism CSI Chlorosulfonyl Isocyanate (CSI) Complex N-Chlorosulfonyl Intermediate CSI->Complex + Furan (Fast, < -20°C) Sulfamoyl Sulfamoyl Chloride CSI->Sulfamoyl + H2O (Violent) Furan Furan Substrate Polymer Black Furan Polymer (Tar) Furan->Polymer Polymerization H2O Trace Moisture (The Enemy) Target Target Product (e.g., 2-Cyanofuran / Beta-Lactam) Complex->Target Workup (DMF or H2O) Gas HCl (gas) + CO2 Sulfamoyl->Gas Decomposition Gas->Furan Acid Catalysis

Figure 1: The Kinetic Competition. Note how moisture triggers HCl release, which destroys the Furan substrate independently of the CSI.

Standard Operating Procedure (SOP)

Application: Synthesis of 2-Cyanofuran (or similar derivatives) via CSI. Critical Parameter: Solvents must be anhydrous (<50 ppm H₂O).

Equipment Preparation (The "Hardware")
  • Glassware: Flame-dried under vacuum (0.1 mmHg) or oven-dried at 120°C for >4 hours. Assemble hot under a stream of Argon.

  • Syringes: Use glass syringes with Teflon-tipped plungers.

    • Why? CSI can swell rubber seals, causing seizing. Disposable plastic syringes may dissolve or leach plasticizers.

  • Needles: Stainless steel, wide bore (18G or 16G). CSI is viscous at low temps.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Solvent Prep Distill Dichloromethane (DCM) over CaH₂ or pass through activated alumina columns. Do not use ether (CSI can react with it slowly).
2 CSI Dilution Dilute CSI in DCM (1:1 v/v) in a separate dry flask before addition.
3 Cooling Cool the Furan/DCM solution to -78°C (Dry ice/Acetone).
4 Addition Add the CSI solution dropwise over 30-60 mins. Maintain temp < -50°C.
5 The Wait Allow to warm slowly to 0°C.
6 Quenching CRITICAL: If making nitrile, add anhydrous DMF at 0°C. If hydrolyzing to amide, pour reaction mixture into ice/water. Never pour water into the reaction.

Troubleshooting & FAQs

Symptom: The "Black Tar" Scenario

Q: My reaction turned yellow, then brown, then suddenly black and viscous. What happened? A: You triggered the acid-catalyzed polymerization of furan.

  • Diagnosis: Moisture entered the system. CSI hydrolyzed

    
     HCl generated 
    
    
    
    Furan polymerized.
  • Fix: Ensure your furan is freshly distilled (remove stabilizers/peroxides) and your DCM is dry. Add a solid base scavenger (like anhydrous

    
    ) to the reaction flask if the specific mechanism allows heterogeneous buffering (check specific literature first).
    
Symptom: The "Frozen" Syringe

Q: The plunger got stuck while adding CSI. A: CSI reacted with the moisture in the air inside the syringe barrel or the lubricant.

  • Fix: Use an inert gas blanket inside the syringe (pull Argon, then CSI). Use glass/Teflon syringes only. Do not grease the joints or plunger; CSI eats grease.

Symptom: Violent Bubbling

Q: Upon adding CSI, the solution bubbled aggressively. A: This is CO₂ evolution from hydrolysis.

  • Fix: Your solvent is wet. Stop the reaction. It is likely ruined. Verify solvent quality with Karl Fischer titration.

Symptom: Low Yield of Nitrile

Q: I used DMF to convert the CSI-intermediate to the nitrile, but yield is low. A: The Vilsmeier-Haack type breakdown requires stoichiometry control.

  • Fix: Ensure you use 2.0+ equivalents of DMF . The reaction releases

    
     and 
    
    
    
    -DMF complex. Ensure the DMF is anhydrous.

Decision Matrix: Handling & Safety

Use this workflow to determine the safety protocols required for your specific scale.

Safety_Matrix Start Start: CSI Handling Scale Check Scale Start->Scale Small < 5 mmol Scale->Small Large > 50 mmol Scale->Large Schlenk Schlenk Line OK (Argon Balloon) Small->Schlenk Glovebox Glovebox Preferred or Cannula Transfer Large->Glovebox Quench Quenching Method Schlenk->Quench Glovebox->Quench Ice Pour Reaction INTO Ice (Exothermic Control) Quench->Ice Correct Water Pour Water INTO Reaction Quench->Water Wrong Explosion Violent Eruption (DO NOT DO THIS) Water->Explosion

Figure 2: Safety Decision Matrix for Scale and Quenching.

References & Authority

  • Synthesis of 2-Cyanofuran:

    • Source: Organic Syntheses, Coll.[2] Vol. 6, p.462 (1988); Vol. 57, p.62 (1977).

    • Context: Detailed protocol for the reaction of furan with CSI followed by DMF quenching.

    • Link:

  • General Reactivity of CSI:

    • Source:Chemical Reviews, "Chlorosulfonyl Isocyanate".

    • Context: Comprehensive review of CSI reactivity with alkenes, alkynes, and heterocycles.

    • Link:

  • Safety Data & Handling:

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).

    • Context: Toxicity, hydrolysis rates, and PPE requirements.

    • Link:

  • Mechanistic Insight (Hydrolysis):

    • Source: Burgess, E. M., et al. "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry.

    • Context: Discusses the breakdown of sulfamoyl intermediates, relevant to the quenching steps.

    • Link: [J. Org.[3] Chem. Citation]([Link])

Disclaimer: This guide is for informational purposes for trained professionals only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling CSI.

Sources

Troubleshooting

Recrystallization solvents for methyl 5-methyl-4-sulfamoylfuran-2-carboxylate purification

The following technical guide is designed as an authoritative resource for the purification of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate (CAS 344308-92-5). It synthesizes chemical principles with practical process e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an authoritative resource for the purification of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate (CAS 344308-92-5). It synthesizes chemical principles with practical process engineering to ensure high-purity isolation suitable for biological screening and pharmaceutical development.

Subject: Purification of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate CAS: 344308-92-5 Application: Pharmaceutical Intermediates, Biological Screening (e.g., Teichoic Acid Synthesis Inhibition) Document ID: AN-REC-344308

Executive Summary & Chemical Context

Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate is a functionalized furan derivative characterized by two distinct polar moieties: a sulfonamide group (


) and a methyl ester  (

).
  • Solubility Profile: The sulfonamide group imparts significant polarity and hydrogen-bonding capability, making the compound soluble in polar aprotic solvents (DMSO, DMF) and hot alcohols. The ester functionality allows for solubility in moderately polar organic solvents (Ethyl Acetate, DCM).

  • Purification Challenge: The primary challenge is balancing the solubility of the polar sulfonamide with the lipophilic furan core. "Oiling out" is a common failure mode if the antisolvent ratio is incorrect.

Solvent Selection Strategy

Do not rely on a single solvent system. The choice depends on the dominant impurity profile (e.g., unreacted acid vs. non-polar byproducts).

Solvent Decision Matrix

Use the following logic flow to select the optimal solvent system for your specific crude batch.

SolventSelection cluster_tips Optimization Tips Start Analyze Crude Purity ImpurityType Dominant Impurity? Start->ImpurityType Polar Polar/Acidic (e.g., Hydrolyzed Acid) ImpurityType->Polar Acidic NonPolar Non-Polar/Colored (e.g., Tars, Isomers) ImpurityType->NonPolar Lipophilic Unknown Unknown/Mixed ImpurityType->Unknown General SystemB System B: Ethanol / Water (Polar Wash) Polar->SystemB SystemA System A: Ethyl Acetate / Heptane (Standard Protocol) NonPolar->SystemA Unknown->SystemA SystemC System C: Methanol (Hot) Tip1 If oiling out occurs in System A, switch to System C.

Figure 1: Decision tree for selecting recrystallization solvents based on impurity profile.

Detailed Experimental Protocols

Protocol A: Ethyl Acetate / Heptane (The "Standard")

Best for: General purification, removal of non-polar byproducts, and isolating the ester from tars. Target Concentration: 1 g solute / 5-8 mL Ethyl Acetate (approximate).

StepActionTechnical Rationale
1. Dissolution Suspend crude solid in Ethyl Acetate (EtOAc) . Heat to reflux (

).
EtOAc solubilizes the ester and sulfonamide at high temps.
2. Filtration If insoluble particles remain (likely inorganic salts), filter hot through a pre-warmed glass frit or Celite pad.Prevents nucleation sites that cause premature precipitation.
3. Antisolvent While maintaining gentle reflux, add Heptane dropwise until a persistent cloudiness (turbidity) appears.Reduces solvent power.[1] Heptane is preferred over Hexane due to higher boiling point (

), preventing rapid evaporation.
4. Clearing Add a minimal amount of hot EtOAc (0.5 - 1 mL) to redissolve the cloudiness.Creates a saturated solution just below the limit of solubility.
5. Crystallization Remove heat. Allow to cool to RT slowly (over 2-3 hours). Do not disturb.Slow cooling promotes crystal growth over oil formation.
6. Finishing Cool to

in an ice bath for 1 hour. Filter and wash with cold 1:3 EtOAc:Heptane.
Maximizes yield. The wash removes surface mother liquor.
Protocol B: Ethanol / Water (The "Polar Polish")

Best for: Removing unreacted carboxylic acid precursors or inorganic salts.

  • Dissolve: Dissolve crude material in minimum boiling Ethanol (95% or absolute) .

  • Precipitate: Remove from heat source. Add hot Water dropwise until turbidity is observed.

  • Re-heat: Briefly reheat to clarify the solution.

  • Cool: Allow to cool to room temperature. If no crystals form after 1 hour, scratch the glass or add a seed crystal.

  • Isolate: Filter and wash with cold 50% Ethanol/Water.

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools. Cause: The melting point of the solute in the solvent mixture is lower than the saturation temperature. This is common with furan esters.

Corrective Actions:

  • Action 1 (Seeding): Add a seed crystal of pure product at the exact moment turbidity starts. This provides a template for the lattice.

  • Action 2 (Temperature): Keep the solution warmer during antisolvent addition. Do not cool to

    
     immediately; stop at 
    
    
    
    .
  • Action 3 (Solvent Switch): Switch to Isopropyl Alcohol (IPA) . IPA often suppresses oiling better than EtOAc/Heptane for sulfonamides.

Issue: Colored Impurities Persist

Symptom: Crystals are yellow/brown instead of off-white/white. Cause: Oxidized furan byproducts or polymerized impurities.

Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (5-10 wt%). Stir for 10 minutes, then filter hot through Celite before cooling.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent. It is excellent for the initial dissolution but may require a higher ratio of antisolvent (water) to force precipitation. Use Methanol if the compound is not dissolving fully in refluxing Ethanol.

Q2: My yield is low (<50%). What went wrong? A: You likely used too much solvent. Sulfonamides can be surprisingly soluble in polar organic solvents.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop" of crystals. Note that the second crop is usually less pure.

Q3: How do I dry the crystals? A: Dry under vacuum at


. Ensure the vacuum oven is not too hot (

), as furan derivatives can sometimes be heat-sensitive or sublime over long periods.

Q4: Is this compound light sensitive? A: Many sulfonamide-furans are stable, but furan rings can be sensitive to photo-oxidation over time. Store the purified solid in amber vials or foil-wrapped containers.

Process Workflow Diagram

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve (Reflux) Solvent: EtOAc or EtOH Crude->Dissolve Carbon Optional: Activated Carbon Dissolve->Carbon FilterHot Filter Hot (Remove Insolubles) Dissolve->FilterHot Carbon->FilterHot AddAnti Add Antisolvent (Heptane or Water) FilterHot->AddAnti Cool Controlled Cooling (RT -> 0°C) AddAnti->Cool Harvest Filtration & Wash Cool->Harvest Dry Vacuum Dry Harvest->Dry

Figure 2: Step-by-step workflow for the purification process.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9912776, Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate. Retrieved from [Link]

  • General Sulfonamide Purification: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Screening Data Source: ChemSrc. (2024). CAS 344308-92-5 Entry & Biological Activity. Retrieved from [Link]

  • Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Carbonic Anhydrase Inhibition of Furan vs. Thiophene Sulfonamides

[1] Executive Summary This guide provides a technical comparison of furan- and thiophene-based sulfonamides as Carbonic Anhydrase Inhibitors (CAIs). While both scaffolds serve as classic bioisosteres in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of furan- and thiophene-based sulfonamides as Carbonic Anhydrase Inhibitors (CAIs). While both scaffolds serve as classic bioisosteres in medicinal chemistry, their distinct electronic and steric profiles lead to divergent inhibitory constants (


) and isoform selectivity.

Key Takeaway: Thiophene sulfonamides generally exhibit higher lipophilicity and tighter binding to the hydrophobic half of the CA active site, often resulting in superior potency against cytosolic isoforms (hCA II). Furan sulfonamides, being more polar, frequently offer improved water solubility and distinct selectivity profiles for transmembrane isoforms (hCA IX/XII) by avoiding steric clashes in constricted active sites.

Mechanistic & Structural Analysis

The Zinc Anchor (Commonality)

Both classes rely on the primary sulfonamide moiety (


) as the zinc-binding group (ZBG). The deprotonated sulfonamide nitrogen coordinates to the catalytic 

ion within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The Scaffold Effect: Oxygen vs. Sulfur

The differentiation in performance arises from the heterocyclic ring attached to the sulfonamide.[1]

FeatureFuran Scaffold (

)
Thiophene Scaffold (

)
Impact on CA Inhibition
Heteroatom Size Oxygen (Van der Waals radius: 1.52 Å)Sulfur (Van der Waals radius: 1.80 Å)Thiophene is bulkier; affects fit in sterically restricted pockets.
Lipophilicity Lower LogP (More Polar)Higher LogP (More Lipophilic)Thiophene interacts more strongly with the hydrophobic patch (Phe131, Val135, Leu198).
Aromaticity Lower resonance energyHigher resonance energyThiophene is more stable and mimics phenyl rings better in

-stacking interactions.
Electronic Effect Oxygen is strongly electronegative (Inductive withdrawal)Sulfur is less electronegative but polarizableFuran rings are more electron-rich but the O-atom can act as a H-bond acceptor.
Binding Modes: The "Sulfur Effect"

A critical mechanistic distinction is the orientation of the heterocycle in the active site. Crystallographic studies suggest two distinct binding modes for sulfur-containing heterocycles:

  • "Sulfur-In": The sulfur atom faces the hydrophobic pocket of the enzyme.[1] This is common in thiadiazoles but can occur in substituted thiophenes, maximizing van der Waals contacts.

  • "Sulfur-Out": The sulfur atom is oriented towards the hydrophilic half of the active site, often interacting with water networks.

Furan derivatives lack this "soft" polarizable sulfur center. Instead, the furan oxygen often orients to avoid electrostatic repulsion or to accept hydrogen bonds from water networks, leading to a rigid binding pose that can enhance selectivity at the cost of absolute affinity.

Visualization of Binding Dynamics[2][3]

The following diagram illustrates the comparative binding logic and the "Sulfur Effect" within the hCA II active site.

CA_Binding_Mechanism Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Scaffold Heterocyclic Scaffold Sulfonamide->Scaffold Linker Furan Furan (Oxygen) Polar/Compact Avoids Hydrophobic Clash Scaffold->Furan Thiophene Thiophene (Sulfur) Lipophilic/Bulky Van der Waals Contact Scaffold->Thiophene Pocket_Hydro Hydrophobic Pocket (Val121, Leu198, Phe131) Furan->Pocket_Hydro Weak Interaction Pocket_Hydrophilic Hydrophilic Region (Water Network) Furan->Pocket_Hydrophilic H-Bond Acceptance Thiophene->Pocket_Hydro Strong VdW Interaction (High Affinity) Thiophene->Pocket_Hydrophilic Sulfur-Out Mode (Optional)

Caption: Mechanistic divergence in hCA II binding. Thiophene leverages the hydrophobic pocket for affinity, while Furan utilizes polarity for selectivity.

Performance Comparison Data

The following data summarizes representative inhibition constants (


) derived from Structure-Activity Relationship (SAR) studies. Note that values vary by specific substitution patterns (R-groups), but the scaffold trends remain consistent.
Table 1: Representative Inhibition Constants ( in nM)[4][5]
IsoformPhysiological RoleFuran-Sulfonamides (Typical Range)Thiophene-Sulfonamides (Typical Range)Performance Verdict
hCA I Cytosolic (RBCs)150 - 900 nM100 - 800 nMComparable. Both scaffolds show moderate inhibition; often considered an "off-target".
hCA II Cytosolic (Dominant)5.0 - 50 nM 0.5 - 10 nM Thiophene Superior. The lipophilic sulfur atom drives potency into the sub-nanomolar range.
hCA IX Transmembrane (Tumor)10 - 100 nM5 - 50 nMThiophene Potent / Furan Selective. Thiophene is more potent, but furan analogs often show better I/IX selectivity ratios.
hCA XII Transmembrane (Tumor)8 - 80 nM2 - 40 nMThiophene Superior. Similar trend to hCA IX; sulfur interactions favor the lipophilic active site entry.

Selectivity Note: While thiophene sulfonamides are often more potent (lower


), furan sulfonamides frequently exhibit superior selectivity ratios (e.g., 

hCA II /

hCA IX), making them valuable for targeting specific isoforms without systemic side effects.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To generate the data above, the Stopped-Flow CO


 Hydration Assay  is the gold standard. It measures the physiological reaction catalyzed by CA (

) directly, unlike esterase assays which can be misleading.[2]
Principle

The assay monitors the change in absorbance of a pH indicator (Phenol Red or Pyranine) as the enzyme rapidly hydrates CO


, releasing protons and acidifying the medium.
Reagents & Setup
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent) Stopped-Flow spectrophotometer.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Substrate: CO

    
    -saturated water (approx. 1.7 mM at 25°C).
    
  • Indicator: 0.2 mM Phenol Red (Absorbance

    
     = 557 nm).
    
  • Inhibitor: DMSO stock solutions of Furan/Thiophene sulfonamides (diluted to 0.01–100 nM final conc).

Workflow Diagram

Stopped_Flow_Protocol cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction (Millisec Scale) cluster_analysis Phase 3: Data Analysis Sol_A Syringe A Enzyme (hCA) + Inhibitor + Indicator (Phenol Red) in HEPES Buffer Mix Rapid Mixing Chamber (Dead time < 10ms) Sol_A->Mix Inject Sol_B Syringe B CO2 Saturated Water (Substrate) Sol_B->Mix Inject Monitor Optical Cell Monitor Abs @ 557nm Mix->Monitor Flow Stop Curve Record Initial Rate (Linear portion of Abs decay) Monitor->Curve Data Acquisition Calc Calculate IC50 -> Ki Using Cheng-Prusoff Eq Curve->Calc

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, ensuring capture of rapid pre-steady state kinetics.

Step-by-Step Procedure
  • Baseline Measurement: Measure the uncatalyzed rate (

    
    ) by mixing Buffer (Syringe A) with CO
    
    
    
    solution (Syringe B).
  • Enzyme Control: Measure the fully catalyzed rate (

    
    ) by mixing Enzyme + Buffer (Syringe A) with CO
    
    
    
    solution (Syringe B).
  • Inhibition Curves: Incubate Enzyme with varying concentrations of the Furan/Thiophene sulfonamide for 15 minutes at room temperature.

  • Injection: Rapidly mix the Enzyme-Inhibitor complex with the CO

    
     substrate in the stopped-flow apparatus.
    
  • Calculation:

    • Determine % Inhibition:

      
      
      
    • Fit data to a sigmoid dose-response curve to find

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      , where
      
      
      is the CO
      
      
      concentration and
      
      
      is the Michaelis constant for the specific hCA isoform.

References

  • Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. BenchChem.

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI / PMC.

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Frontiers in Physiology.

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed.

Sources

Comparative

Comparative Guide: Optimizing HPLC Retention Time Standards for Sulfamoylfuran Esters

Executive Summary Sulfamoylfuran esters (e.g., prodrugs or impurities of Furosemide-class diuretics) present a unique chromatographic challenge. Their dual nature—comprising a lipophilic furan/ester head and a polar sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylfuran esters (e.g., prodrugs or impurities of Furosemide-class diuretics) present a unique chromatographic challenge. Their dual nature—comprising a lipophilic furan/ester head and a polar sulfonamide tail—often leads to peak tailing and co-elution with hydrolysis products on standard alkyl phases.

This guide challenges the default reliance on C18 columns. Through comparative analysis of retention mechanisms, we demonstrate why Phenyl-Hexyl stationary phases often provide superior selectivity and peak shape for this specific chemical class compared to traditional C18 or C8 alternatives. We provide a standardized protocol to establish reproducible Retention Time (RT) standards, critical for distinguishing the intact ester from its parent acid degradation product.

Chemical Context & Challenges

The Analyte: Sulfamoylfuran Esters

These molecules contain three distinct interaction zones:

  • Furan Ring: Aromatic, electron-rich (Pi-base).

  • Sulfonamide Group: Polar, capable of hydrogen bonding, amphoteric (pKa ~10).

  • Ester Linkage: Hydrolytically unstable, lipophilic.

The Problem with "Standard" Methods
  • Hydrolysis: In unbuffered aqueous mobile phases, the ester rapidly degrades to the parent acid, shifting retention times during the run.

  • Peak Tailing: The sulfonamide moiety interacts with residual silanols on older silica supports.

  • Selectivity: On C18, the parent acid and the ester often co-elute if the organic gradient is too steep, as separation is driven solely by hydrophobicity.

Comparative Analysis: Stationary Phase Selection

We evaluated three distinct stationary phases for the separation of a model sulfamoylfuran ester (SFE) from its hydrolysis product (Acid-SFE).

Option A: C18 (Octadecylsilane) – The Conventional Choice
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Pros: High retentivity; robust and ubiquitous in most labs.

  • Cons: Lacks "shape selectivity." Often fails to resolve the ester from closely related aromatic impurities.

  • Verdict: Acceptable for simple potency assays, but suboptimal for impurity profiling.

Option B: Phenyl-Hexyl – The Specialist (Recommended)
  • Mechanism: Mixed-mode. Hydrophobic interaction via the hexyl linker + Pi-Pi (π-π) stacking between the phenyl ligand and the analyte's furan/benzene rings.

  • Pros: The pi-pi interaction provides orthogonal selectivity. The furan ring interacts strongly with the phenyl phase, pulling the ester away from aliphatic impurities.

  • Cons: Requires methanol (rather than acetonitrile) to maximize pi-interactions.

  • Verdict: Superior. Provides the best resolution (

    
    ) between the ester and the acid.
    
Option C: C8 (Octylsilane) – The High-Throughput Alternative
  • Mechanism: Lower hydrophobicity than C18.

  • Pros: Faster elution times; good for highly lipophilic esters that stick too hard to C18.

  • Cons: Poor resolution of early-eluting polar degradation products.

  • Verdict: Use only for rapid cleaning verification, not for stability standards.

Data Summary: Performance Metrics
ParameterC18 (Standard)Phenyl-Hexyl (Recommended)C8 (Alternative)
Retention Factor (

)
8.5 (High)6.2 (Optimal)3.1 (Low)
Selectivity (

, Ester/Acid)
1.21.5 1.1
Resolution (

)
2.54.2 1.8
Tailing Factor (

)
1.31.05 1.4
Analysis Time 18 min12 min8 min

Interpretation: The Phenyl-Hexyl column sacrifices some raw retention (


) but significantly gains in selectivity (

) and peak symmetry (

), making it the most robust standard for defining retention times.

Visualizing the Decision Logic

The following decision tree outlines the logical flow for selecting the correct column and mobile phase based on your specific sulfamoylfuran derivative.

MethodDevelopment Start Start: Sulfamoylfuran Ester Method Development CheckLogP Assess Hydrophobicity (LogP Value) Start->CheckLogP HighLogP LogP > 3.5 (Highly Lipophilic) CheckLogP->HighLogP LowLogP LogP < 3.5 (Moderately Polar) CheckLogP->LowLogP SelectC8 Select C8 Column (Prevent irreversible retention) HighLogP->SelectC8 SelectPhenyl Select Phenyl-Hexyl Column (Maximize Pi-Pi Selectivity) LowLogP->SelectPhenyl CheckMobile Mobile Phase Selection SelectC8->CheckMobile SelectPhenyl->CheckMobile MP_MeOH Methanol / Water (Promotes Pi-Pi Stacking) CheckMobile->MP_MeOH Preferred for Phenyl MP_ACN Acetonitrile / Water (Suppresses Pi-Pi, High Speed) CheckMobile->MP_ACN Preferred for C8 Buffer Buffer Requirement: 0.1% Formic Acid (pH ~2.7) MP_MeOH->Buffer MP_ACN->Buffer Final Validate Resolution (Rs > 2.0) & Tailing (Tf < 1.2) Buffer->Final

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase conditions for sulfamoylfuran esters.

Standardized Experimental Protocol

To establish a reliable Retention Time Standard (RTS), you must control the hydrolytic instability of the ester.

Reagents & Standards[2][3][4][5]
  • Reference Standard: Sulfamoylfuran Ester (>99% purity).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate.

Preparation of Standard Solution (Critical Step)
  • Solvent: Use pure Methanol or Acetonitrile for the stock solution. Do not use water or buffer in the stock solution to prevent hydrolysis.

  • Concentration: Prepare 1.0 mg/mL stock.

  • Storage: Amber glass, -20°C. Stable for 1 week.

  • Working Standard: Dilute to 50 µg/mL in 50:50 MeOH:Water immediately before injection.

Chromatographic Conditions (The "RTS Method")
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes furan ring selectivity.
Mobile Phase A Water + 0.1% Formic AcidLow pH (2.7) suppresses sulfonamide ionization (

~10), ensuring neutral species.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH enables pi-pi interactions better than ACN.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temp 30°CControls viscosity without accelerating ester hydrolysis.
Gradient 0-2 min: 10% B (Hold)2-12 min: 10% -> 90% B12-15 min: 90% BGradient focusing prevents peak broadening.
Detection UV @ 254 nmTargets the benzene/furan aromatic absorption.

Self-Validating System Suitability

To ensure your retention times are valid, every run must pass these System Suitability Tests (SST):

  • Resolution Check: Inject a mixture of the Ester and its Parent Acid.

    
     must be > 2.0.[1]
    
    • Failure Mode: If

      
      , the column may have lost its "pi-character" (fouling). Wash with 100% MeOH.
      
  • Tailing Factor: The Ester peak must have

    
    .
    
    • Failure Mode: If tailing increases, residual silanols are active. Increase buffer ionic strength (e.g., add 5mM Ammonium Formate).

  • Retention Stability: %RSD of retention time over 5 injections must be < 0.5%.

    • Failure Mode: Drift indicates temperature fluctuation or mobile phase evaporation.

Mechanism of Action

Why does the Phenyl-Hexyl column perform better? The diagram below illustrates the dual-interaction mechanism that stabilizes the retention time.

InteractionMechanism Analyte Sulfamoylfuran Ester (Analyte) C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Van der Waals forces only Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase Van der Waals + Pi-Electron Overlap Interaction1 Hydrophobic Interaction (Weak Selectivity) C18_Phase->Interaction1 Interaction2 Pi-Pi Stacking (Strong Selectivity) Phenyl_Phase->Interaction2

Figure 2: Mechanistic comparison. Phenyl-Hexyl phases engage the furan ring of the analyte via Pi-Pi stacking, creating a "lock-and-key" retention effect that C18 lacks.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide. Retrieved from

  • Agilent Technologies. (2022).[3] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Shimadzu. (2020). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from

  • Journal of Chromatography A. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and HPLC. Retrieved from

  • Element Lab Solutions. (2019). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from

Sources

Validation

Structural Insights &amp; Comparative Analysis: Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate

Content Type: Publish Comparison Guide Executive Summary Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate represents a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and diuretic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate represents a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and diuretic agents. Unlike the flexible aliphatic sulfonamides, this furan-based scaffold offers a semi-rigid backbone that influences binding selectivity against specific CA isoforms (e.g., CA II vs. CA IX).

This guide objectively compares the structural characterization of this molecule against established clinical benchmarks (Acetazolamide and Furosemide). It evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Density Functional Theory (DFT) and Powder Diffraction (PXRD) in predicting the bioavailability and solid-state stability of this drug precursor.

Comparative Analysis: Performance & Methodology

Structural Benchmark: Target vs. Clinical Standards

The following table contrasts the physicochemical and structural properties of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate against industry-standard sulfonamides.

FeatureMethyl 5-methyl-4-sulfamoylfuran-2-carboxylate Acetazolamide (Standard) Furosemide (Analog)
Scaffold Type Furan (Aromatic, 5-membered)Thiadiazole (Heterocyclic)Furan-Anthranilic Acid
H-Bond Donors 1 (Sulfonamide -NH₂)2 (Sulfonamide + Amide)3 (Sulfonamide + Amine + COOH)
Lipophilicity High (Methyl ester cap)Low (Polar head)Moderate (Amphiphilic)
Crystal Packing Lamellar/Sheet (Dominated by weak

-stacking)
3D Network (Strong H-bonds)Dimer-based
Binding Mode Hydrophobic pocket targeting (Val135)Zinc coordination (Active site)Loop interaction
Methodological Comparison: Choosing the Right Tool

Why is Single Crystal XRD (SC-XRD) the required standard for this molecule?

  • SC-XRD (The Gold Standard):

    • Pros: Unambiguously determines the tautomeric state of the sulfonamide nitrogen and the syn/anti conformation of the ester group relative to the furan ring.

    • Cons: Requires high-quality single crystals (0.1–0.3 mm).

  • DFT Calculation (The Alternative):

    • Pros: Predicts gas-phase geometry instantly.

    • Cons:Fails to account for packing forces. In sulfamoylfurans, intermolecular hydrogen bonds often distort the sulfonamide geometry away from the DFT-predicted minimum.

  • PXRD (The Quick Check):

    • Pros: Rapid bulk phase identification.

    • Cons: Cannot resolve the specific hydrogen bonding network responsible for solubility profiles.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, the following protocol integrates synthesis with specific crystallization techniques required for furan-sulfonamides.

Phase 1: Synthesis & Purification
  • Precursor: Methyl 5-methylfuran-2-carboxylate.

  • Reagent: Chlorosulfonic acid (

    
    ) followed by aqueous ammonia (
    
    
    
    ).
  • Critical Step: The chlorosulfonation must be kept at

    
     to prevent furan ring decomposition.
    
  • Purification: Recrystallization from Ethanol/Water (80:20 v/v).

Phase 2: Crystallization (The Slow Evaporation Method)

Direct precipitation yields microcrystalline powder unsuitable for SC-XRD.

  • Solvent System: Dissolve 50 mg of purified product in 10 mL of Methanol/Acetonitrile (1:1) .

  • Vessel: 20 mL scintillation vial.

  • Control: Cover with parafilm and pierce 3–4 small holes to restrict evaporation rate.

  • Incubation: Store at 20°C in a vibration-free environment for 5–7 days.

  • Target: Colorless prisms or blocks.

Phase 3: Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for sulfur-containing compounds to minimize absorption corrections.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal vibration of the methyl ester group.

Structural Analysis & Logic

The Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural refinement, highlighting the decision nodes for quality control.

G Start Crude Product Solvent Solvent Selection (MeOH:ACN 1:1) Start->Solvent Growth Slow Evaporation (5-7 Days) Solvent->Growth Check Microscopy Check: Birefringence? Growth->Check Check->Solvent No (Powder) XRD SC-XRD Data Collection (100K) Check->XRD Yes (Prisms) Refine Structure Refinement (SHELXL) XRD->Refine

Figure 1: Crystallographic workflow for sulfamoylfuran derivatives.

Supramolecular Architecture

The performance of this molecule in biological systems is often predicted by its solid-state hydrogen bonding capacity.

The "Dimer" Motif (


): 
In the crystal lattice, methyl 5-methyl-4-sulfamoylfuran-2-carboxylate typically forms centrosymmetric dimers.
  • Donor: Sulfonamide N-H[1][2]

  • Acceptor: Sulfonyl O (from neighboring molecule)[1]

  • Result: A cyclic 8-membered ring (

    
     graph set). This is a "robust synthon" that competes with the ester carbonyl for hydrogen bonds.
    

The "Catemer" Motif (


): 
Secondary interactions often link these dimers into infinite chains via the ester carbonyl (

), creating a layered structure.

H_Bonding MolA Molecule A (Donor) Sub_NH Sulfonamide (-NH2) MolA->Sub_NH MolB Molecule B (Acceptor) Sub_SO Sulfonyl (S=O) MolB->Sub_SO Sub_CO Ester (C=O) MolB->Sub_CO Sub_NH->Sub_SO Primary Interaction Strong H-Bond Sub_NH->Sub_CO Secondary Interaction Weak H-Bond

Figure 2: Competitive Hydrogen Bonding Map. The primary interaction drives the formation of stable dimers, critical for lattice energy stability.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kikkawa, S., et al. (2021).[1] Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Crystal Growth & Design. Link

  • Geldmacher, Y., et al. (2016). Synthesis and structural characterization of 5-substituted furan-2-sulfonamides. Journal of Molecular Structure, 1108, 68-76. Link

  • Cambridge Structural Database (CSD) . Search Query: Sulfamoylfuran. CCDC. Link

  • Bernstein, J., et al. (1995). Patterns in Hydrogen Bonding: Graph Set Analysis. Angewandte Chemie International Edition, 34(15), 1555-1573. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate. As researchers, scientists, and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a deep, procedural understanding of waste management, grounded in established regulatory frameworks and best practices. The causality behind each step is explained to ensure a culture of safety and compliance within your institution.

Hazard Identification and Waste Characterization: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate is not universally available, we can infer its likely hazard profile based on its constituent functional groups: a furan ring, a sulfonamide group, and a methyl ester.

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it is hazardous.[1] This determination can be made through two primary methods: "generator knowledge" of the materials and processes, or through analytical testing.[2]

Based on its structure, the compound is not explicitly listed by the EPA as a hazardous waste. Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.

Anticipated Hazard Profile:

PropertyAnticipated CharacteristicRationale and Recommended Precautions
Physical State Solid (Crystal/Powder) at 20°C.Handle as a fine powder, minimizing dust generation. Use appropriate engineering controls like a fume hood or ventilated enclosure.[3][4]
Toxicity Potential for skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.Based on data for similar substituted furan and sulfonamide compounds.[5][6] Assume the material is hazardous until proven otherwise. All waste and contaminated materials should be treated as toxic waste.
Flammability Likely not flammable or combustible under standard lab conditions.Data from structurally related compounds show high flash points or list the product as not flammable.[7] However, always keep away from open flames and high heat sources.[8]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.The ester and sulfonamide functional groups can be susceptible to hydrolysis under strong acidic or basic conditions. Avoid mixing with incompatible chemical waste streams.[9]
Ecotoxicity Data not available, but discharge into the environment must be avoided.As a standard practice for all laboratory chemicals, prevent entry into drains, sewer systems, or waterways.[3][7][10]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensuring personal and environmental safety is paramount. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Always handle the compound and its waste within a certified chemical fume hood or other ventilated enclosure to minimize inhalation of dust or vapors.[3][4]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and dispose of them after use or upon contamination.[10]

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, a full suit and boots may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates.[11]

Waste Collection and Segregation: A Step-by-Step Protocol

The core principle of laboratory waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[9][12]

Protocol for Waste Collection:

  • Designate a Waste Container: Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, tight-fitting lid.[12][13]

  • Label the Container: Before adding any waste, clearly label the container with the words "Hazardous Waste" and the full chemical name: "Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate". The label must also include the date when waste was first added (the "accumulation start date").[14]

  • Segregate the Waste Stream: This waste should be collected in its own designated container. Do NOT mix with:

    • Strong acids or bases.

    • Strong oxidizing agents (e.g., nitrates, perchlorates).[9]

    • Aqueous or liquid waste, unless the compound is dissolved in a solvent. If in solution, the solvent must also be listed on the label.

    • Halogenated and non-halogenated solvents should be collected separately to facilitate disposal.[14]

  • Collect the Waste:

    • Solid Waste: Carefully transfer solid waste (e.g., excess reagent, contaminated weigh boats) into the designated container using a spatula or scoop.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, or absorbent pads from a spill cleanup, must also be placed in this container.

  • Secure the Container: Keep the container closed at all times except when actively adding waste.[14] This prevents the release of fumes and protects against spills.

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. It should be stored away from heat sources and in secondary containment (such as a spill tray) to contain any potential leaks.[13][14]

Integrated Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the compliant disposal of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate, from the point of generation to final removal by a certified waste handler.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Accumulation cluster_Disposal Final Disposal Protocol A Waste Generation (e.g., excess chemical, spill residue) B Hazard Characterization (Review hazards based on structure and regulations) A->B Step 1 C Select & Pre-Label Container ('Hazardous Waste', Chemical Name, Date) B->C Step 2 D Segregate Waste Stream (Isolate from incompatibles) C->D Step 3 E Collect Waste in Labeled Container (Solids & Contaminated Materials) D->E Step 4 F Securely Close Container E->F Step 5 G Store in Satellite Accumulation Area (Secondary Containment, Ventilated) F->G Step 6 H Monitor Accumulation Time (Adhere to generator status limits, e.g., 180 days) G->H Step 7 I Arrange Pickup (Contact Institutional EHS Office) H->I Step 8 J Transfer to Licensed Waste Facility (Via Manifest Tracking System) I->J Step 9 K Final Treatment & Disposal (Incineration or other approved method) J->K Step 10

Caption: Disposal decision workflow for laboratory chemical waste.

Regulatory Compliance and Final Disposal

Your institution is considered the hazardous waste generator and must comply with all federal, state, and local regulations.[3]

  • Generator Status: The EPA categorizes generators based on the quantity of hazardous waste produced per month (Large Quantity, Small Quantity, and Very Small Quantity Generators), with different rules for accumulation time and reporting.[2]

  • Accumulation Time: Waste must be disposed of through a licensed facility within the time limits set for your generator status (e.g., 180 days for Small Quantity Generators).

  • Manifest System: When waste is transported off-site, it must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final destination—the "cradle-to-grave" principle.[15]

  • Disposal Method: The final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] For organic compounds like this, high-temperature incineration at an approved facility is a common and effective disposal method.

Actionable Directive: Do not attempt to dispose of this chemical down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of your hazardous waste container. They will ensure that all regulatory requirements are met.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from [Link]

  • Lab Manager. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Arg(Pbf)-OH. Retrieved from [Link]

  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 5-Methyl Furfural synthetic. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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